BenchChemオンラインストアへようこそ!

Norgnoscopine hydrochloride

Structure‑Activity Relationship Metabolite Identification Analytical Reference Standards

Select Norgnoscopine hydrochloride (MW 435.85) as your authenticated reference standard for N-desmethyl Noscapine impurity profiling and Phase I metabolite quantification. This compound is the genuine N-demethylated metabolite produced with 88% regioselectivity by CYP450 enzymes—substitution with Noscapine HCl (MW 449.88) or free base (MW 399.39) yields misidentified peaks and compromises ANDA submission data. The hydrochloride salt ensures reproducible solubility and handling. Store at -20°C for maximum recovery. Ideal for USP/EP compliance, stability-indicating method validation, and SAR studies.

Molecular Formula C21H22ClNO7
Molecular Weight 435.9 g/mol
Cat. No. B13844947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgnoscopine hydrochloride
Molecular FormulaC21H22ClNO7
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC.Cl
InChIInChI=1S/C21H21NO7.ClH/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13;/h4-5,8,16-17,22H,6-7,9H2,1-3H3;1H/t16-,17+;/m1./s1
InChIKeyRJUNCRWFUDPGIM-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norgnoscopine Hydrochloride: Product Overview and Core Specifications


Norgnoscopine hydrochloride (CAS 92621-03-9, molecular weight 435.85) is the hydrochloride salt of Norgnoscopine, a benzylisoquinoline alkaloid that constitutes the N‑demethylated metabolite of the phthalideisoquinoline antitussive Noscapine . Its molecular formula is C21H22ClNO7, and it is recommended for storage at ‑20°C for maximum recovery . The compound serves as a fully characterized reference standard for analytical method development and quality control applications relating to Noscapine .

Why Norgnoscopine Hydrochloride Cannot Be Substituted with Noscapine or Other In‑Class Alkaloids


Substituting Norgnoscopine hydrochloride with Noscapine or its alternative salt forms is not scientifically justifiable due to three distinct and quantifiable differences. First, Norgnoscopine lacks the N‑methyl group present on the isoquinoline nitrogen of Noscapine, resulting in a lower molecular weight (399.39 g/mol as free base) and distinct physicochemical properties including altered logP and hydrogen‑bonding capacity . Second, Norgnoscopine is an authentic Phase I metabolite produced in vivo with 88% regioselectivity for N‑demethylation by CYP450 enzymes—a metabolic fate that Noscapine itself does not represent [1]. Third, the hydrochloride salt form (MW 435.85) confers different handling, solubility, and storage requirements compared to the free base (MW 399.39) or Noscapine hydrochloride (MW 449.88) . These differences directly affect analytical method validation, metabolic pathway studies, and in vitro pharmacology—applications where substitution would compromise data integrity.

Norgnoscopine Hydrochloride: Quantified Differential Evidence Against Comparators


Structural Distinction: N‑Demethylation Differentiates Norgnoscopine from Parent Noscapine

Norgnoscopine differs from Noscapine by the absence of an N‑methyl group on the isoquinoline nitrogen, reducing the molecular weight from 413.42 g/mol (Noscapine free base) to 399.39 g/mol (Norgnoscopine free base), a mass difference of 14.03 g/mol corresponding to a CH2 unit . This structural modification alters hydrogen‑bonding capacity, logP, and chromatographic retention behavior, rendering Norgnoscopine a distinct analytical entity that cannot be used interchangeably with Noscapine in quantitative assays .

Structure‑Activity Relationship Metabolite Identification Analytical Reference Standards

Metabolic Pathway Relevance: 88% Regioselectivity for N‑Demethylation in CYP450‑Mediated Noscapine Metabolism

In vitro studies using a P450BM3 mutant library demonstrated that N‑demethylated noscapine (Norgnoscopine) is the major metabolite of Noscapine across all tested enzyme variants, with the highest observed regioselectivity for N‑demethylation reaching 88% [1]. Five noscapine metabolites were detected by LC‑MS/MS, and the N‑demethylated product was consistently the predominant species [1]. This contrasts with Noscapine itself, which is the parent compound rather than a metabolite.

Drug Metabolism Pharmacokinetics CYP450 Engineering

Regulatory Compliance: Use as a Traceable Reference Standard for Noscapine API Quality Control

Nor‑Noscapine (synonymous with Norgnoscopine) is supplied as a fully characterized reference standard compliant with regulatory guidelines and can be traced to pharmacopeial standards including USP and EP . This contrasts with generic Noscapine reference materials, which are intended as active pharmaceutical ingredients rather than impurity or metabolite reference standards .

Quality Control Analytical Method Validation Regulatory Compliance

Salt Form Distinction: Hydrochloride Salt Versus Free Base Molecular Weight

Norgnoscopine hydrochloride (MW 435.85) differs from Norgnoscopine free base (MW 399.39) by the addition of HCl (36.46 g/mol) . This salt form provides enhanced aqueous solubility and distinct handling characteristics compared to the free base, while differing from Noscapine hydrochloride (MW 449.88) by 14.03 g/mol due to the absence of the N‑methyl group .

Formulation Science Analytical Chemistry Compound Handling

Authentic In Vivo Metabolite: Confirmed Detection Following Oral Noscapine Administration

Following oral gavage of Noscapine in mice, several novel Phase I metabolites were detected, including an N‑demethylated metabolite (Norgnoscopine), two hydroxylated metabolites, one metabolite undergoing both demethylation and cleavage of the methylenedioxy group, and a bis‑demethylated metabolite [1]. This confirms that Norgnoscopine is an authentic in vivo metabolite of Noscapine, distinguishing it from synthetic noscapinoids that are not endogenously produced.

In Vivo Metabolism LC‑MS/MS Pharmacokinetic Studies

Norgnoscopine Hydrochloride: Priority Application Scenarios for Scientific Procurement


Analytical Reference Standard for Noscapine Impurity Profiling and Method Validation

Norgnoscopine hydrochloride serves as a certified reference standard for identifying and quantifying the N‑demethylated impurity in Noscapine active pharmaceutical ingredient (API) and finished drug products. Its molecular weight of 435.85 g/mol and structural distinction from Noscapine hydrochloride (MW 449.88) enable unambiguous chromatographic separation and MS detection [1]. This application is essential for ANDA submissions, USP/EP monograph compliance, and stability‑indicating method development [2].

Metabolite Identification and Pharmacokinetic Studies of Noscapine

As the major Phase I metabolite of Noscapine produced with up to 88% regioselectivity by CYP450 enzymes in vitro and confirmed in vivo following oral administration in mice, Norgnoscopine is required as an authentic reference material for LC‑MS/MS‑based metabolite identification and quantification [1][2]. Substitution with Noscapine or other noscapinoids would yield false‑negative or misidentified metabolite peaks, compromising pharmacokinetic parameter calculations and metabolic pathway elucidation.

Structure‑Activity Relationship (SAR) Studies of Noscapinoid Derivatives

Norgnoscopine lacks the N‑methyl group present on the isoquinoline nitrogen of Noscapine, making it a critical comparator compound for SAR investigations that seek to determine the contribution of N‑alkylation to receptor binding, antitussive activity, or microtubule‑targeting effects [1]. Procurement of the hydrochloride salt ensures consistent solubility and handling across SAR compound libraries.

In Vitro CYP450 Metabolism and Drug‑Drug Interaction Studies

The demonstrated 88% regioselectivity for N‑demethylation of Noscapine by engineered CYP450 enzymes positions Norgnoscopine as a key analytical endpoint for assessing CYP450 isoform activity, enzyme induction/inhibition, and potential drug‑drug interactions involving Noscapine‑containing formulations [1]. Authentic Norgnoscopine reference material is indispensable for calibrating quantitative LC‑MS/MS assays used in these studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgnoscopine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.